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2,3-Dicyano-1,4-naphthoquinone

Cat. No.: B085539
CAS No.: 1018-78-6
M. Wt: 208.17 g/mol
InChI Key: KIAJWKWOKTWTIZ-UHFFFAOYSA-N
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Description

Significance and Research Context of Naphthoquinone Scaffolds

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure, featuring a 1,4-dicarbonyl system on a naphthalene ring, makes them highly reactive and versatile in chemical reactions. These compounds are of significant interest due to their presence in various natural products, including those from plants, fungi, and bacteria, where they play a role in biological processes. bohrium.comjrespharm.com The reactivity of the quinone ring, which can readily undergo reduction, oxidation, and addition reactions, makes naphthoquinones valuable precursors in the synthesis of a wide array of derivatives with diverse applications. bohrium.com

The introduction of different chemical groups, such as amines, amino acids, and various heterocyclic moieties, onto the naphthoquinone scaffold has been shown to enhance their pharmacological properties. bohrium.commdpi.com This has led to extensive research into the synthesis of novel naphthoquinone derivatives with potential uses in medicine. bohrium.com Molecules containing the 1,4-naphthoquinone (B94277) ring system have garnered considerable attention for their broad spectrum of biological activities and potential therapeutic applications in areas like cancer and infectious diseases. bohrium.commdpi.com

Historical Development of 2,3-Dicyano-1,4-naphthoquinone Studies

The study of this compound (DCNQ) has evolved from early synthetic explorations to more recent investigations into its unique chemical properties and applications. A key precursor in many of these studies is 2,3-dichloro-1,4-naphthoquinone, a synthetic naphthoquinone that serves as a versatile starting material for the synthesis of various derivatives, including DCNQ. researchgate.net Early synthetic routes involved the reaction of 2,3-dichloro-1,4-naphthoquinone with alkali metal cyanides. chemicalbook.com

A significant development in the synthesis of DCNQ was the discovery of a facile isomerization of 2-(dicyanomethylene)-1,3-indandione to this compound. acs.orgrsc.org This isomerization can be initiated by a one-electron transfer from various agents, providing a novel and efficient pathway to DCNQ salts. rsc.org These early synthetic achievements paved the way for more in-depth studies of DCNQ's reactivity and potential applications.

Overview of Current Academic Research Trajectories

Current research on this compound is multifaceted, exploring its utility in various domains of chemistry. One major area of focus is its role as a potent π-acceptor in the formation of charge-transfer complexes. Spectrophotometric investigations have been conducted to study the interaction of DCNQ with various electron donors. dntb.gov.ua

Another significant research direction involves the synthesis and characterization of anion-radical salts derived from DCNQ. oup.com These studies have revealed interesting magnetic and electrical properties, with complex salts exhibiting electrical resistivities in the range of 10³–10⁷ ohm cm. rsc.orgoup.com The electrochemical properties of DCNQ and its derivatives are also a subject of intense investigation, with cyclic voltammetry being a key technique to understand their redox behavior. bgu.ac.ilacs.orgchemrxiv.org These studies are crucial for assessing their potential as acceptor components in charge-transfer complexes and organic conductors. bgu.ac.il

Furthermore, DCNQ continues to be utilized as a building block in organic synthesis. For instance, it has been used in Diels-Alder reactions as a dienophile. researchgate.net The reactivity of DCNQ also allows for its use in the synthesis of fused heterocyclic systems. grafiati.com The ongoing exploration of DCNQ's reactivity and properties continues to open new avenues for its application in materials science and medicinal chemistry.

Property Finding Citation
Electrical Resistivity (Simple Salts)10⁷–10¹² ohm cm oup.com
Electrical Resistivity (Complex Salts)10³–10⁷ ohm cm oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4N2O2 B085539 2,3-Dicyano-1,4-naphthoquinone CAS No. 1018-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAJWKWOKTWTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144190
Record name 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo-
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018-78-6
Record name 2,3-Dicyano-1,4-naphthoquinone
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Record name NSC146588
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo-
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Record name 2,3-DICYANO-1,4-NAPHTHOQUINONE
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Synthetic Methodologies for 2,3 Dicyano 1,4 Naphthoquinone

Established Synthetic Pathways

The primary routes for the synthesis of 2,3-dicyano-1,4-naphthoquinone can be broadly categorized into three main approaches: nucleophilic substitution-based synthesis, direct cyano group introduction, and isomerization-initiated synthesis.

Nucleophilic Substitution-Based Synthesis

This approach is a cornerstone for the synthesis of this compound, leveraging the high reactivity of halogenated naphthoquinones towards nucleophiles. researchgate.netsemanticscholar.org

The most common precursor for this synthetic route is 2,3-dichloro-1,4-naphthoquinone. researchgate.netacs.org This starting material readily undergoes nucleophilic substitution at the C-2 and C-3 positions with various nucleophiles. researchgate.netsemanticscholar.org The reaction involves the displacement of the chlorine atoms by cyano groups.

The reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophilic reagents is a well-documented and versatile method for introducing a variety of functional groups onto the naphthoquinone core. acs.org This precursor's reactivity makes it a valuable intermediate in the synthesis of numerous derivatives. researchgate.netsemanticscholar.org

The reaction of 2,3-dichloro-1,4-naphthoquinone with alkali metal cyanides, such as sodium or potassium cyanide, is a direct method for introducing the dicyano functionality. acs.org This reaction, typically carried out in solvents like ethanol (B145695), acetonitrile (B52724), or dimethylformamide, initially yields the alkali metal salt of 2,3-dicyano-1,4-naphthalenediol. acs.org It is proposed that this compound is formed as an intermediate, which is then reduced by the cyanide to the corresponding naphthalenediol salt. acs.org The quinone can be regenerated by oxidation of the naphthalenediol salt with nitric acid. acs.org

Another notable method involves the condensation of 2,3-dichloro-1,4-naphthoquinone with the disodium (B8443419) salt of 1,2-dicyano-1,2-dimercaptoethene. google.comgoogle.com This reaction provides a pathway to 2,3-dicyano-1,4-dithia-anthrahydroquinone and its corresponding anthraquinone (B42736) derivative. google.com This method is considered more cost-effective than processes that require the initial conversion of 1,4-naphthoquinone (B94277) to its 2,3-dichloro derivative. google.com The reaction is typically performed at temperatures below 50°C. google.com

Table 1: Nucleophilic Substitution Reactions for this compound Synthesis

PrecursorReagent(s)Solvent(s)Product(s)Key Findings
2,3-Dichloro-1,4-naphthoquinoneSodium or Potassium CyanideEthanol, Acetonitrile, or DimethylformamideAlkali metal salt of 2,3-dicyano-1,4-naphthalenediolThe initial product is the quinone, which is then reduced by excess cyanide. acs.org
2,3-Dichloro-1,4-naphthoquinoneDisodium salt of 1,2-dicyano-1,2-dimercaptoetheneAqueous solution2,3-Dicyano-1,4-dithia-anthrahydroquinone and -anthraquinoneA more economical route that avoids pre-chlorination of 1,4-naphthoquinone. google.com

Direct Cyano Group Introduction Approaches

This category of synthesis focuses on constructing the dicyanonaphthoquinone ring system through cycloaddition reactions.

The Diels-Alder reaction provides a powerful tool for the formation of the this compound framework. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. nih.gov In this context, cyanoacetylene (B89716) or its derivatives can act as the dienophile, reacting with a suitable diene to form the core structure, which can then be oxidized to the final quinone.

Diels-Alder reactions of this compound itself with various dienes such as 1,3-pentadiene, 2-methylbutadiene, and cyclopentadiene (B3395910) have also been described, showcasing its reactivity as a dienophile. researchgate.net

Isomerization-Initiated Synthesis

An alternative and facile pathway to this compound involves the isomerization of 2-(dicyanomethylene)-1,3-indandione. acs.org This rearrangement provides a direct route to the target compound.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the use of green and advanced techniques to improve reaction outcomes and reduce environmental impact. While the application of some cutting-edge methods to this specific compound is still emerging, related syntheses provide a blueprint for future development.

BiCl₃-Catalyzed Reactions in Green Solvents

Bismuth(III) chloride (BiCl₃) is recognized as a versatile and environmentally benign Lewis acid catalyst in organic synthesis. However, based on currently available scientific literature, its specific application for the direct synthesis of this compound is not extensively documented. The exploration of such catalysts in green solvents remains a promising area for future research to develop more sustainable synthetic protocols.

Continuous-Flow Reactor Implementations for Large-Scale Synthesis

Continuous-flow reactors offer significant advantages for large-scale synthesis, particularly when dealing with hazardous reagents or intermediates, by improving safety and process control. An industrial method for a closely related compound, 5-Amino-2,3-dicyano-1,4-naphthoquinone, utilizes a continuous-flow system for the initial and crucial cyanation step. This process involves reacting 2,3-dichloro-1,4-naphthoquinone with potassium cyanide in a solvent like dimethylformamide (DMF) within the reactor. The implementation of flow chemistry for this transformation highlights a key advanced strategy for the large-scale and safer production of the this compound core structure.

Optimization and Challenges in this compound Synthesis

The primary challenges in synthesizing this compound revolve around maximizing yield and purity by carefully controlling reaction conditions and minimizing the formation of unwanted byproducts.

Influence of Reaction Conditions on Yield and Purity

The successful synthesis of this compound from its chlorinated precursor is highly dependent on the careful management of several reaction parameters. The choice of solvent, reaction temperature, and pH are critical factors that directly influence the reaction's efficiency and the quality of the final product. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with alkali metal cyanides can sometimes lead to the reduction of the quinone, forming the 2,3-dicyano-1,4-naphthalenediol salt, which impacts both yield and purity. researchgate.net

The table below summarizes the impact of key reaction conditions on the synthesis.

ParameterInfluence on Yield and PurityResearch Findings
Temperature Crucial for balancing reaction rate and selectivity.In related syntheses, temperatures below 10°C can lead to incomplete reactions, while temperatures exceeding 80°C often promote the formation of numerous byproducts, thereby reducing both yield and purity. google.com
Solvent Affects solubility of reactants and can stabilize intermediates or promote side reactions.Polar aprotic solvents like Dimethylformamide (DMF) are commonly used. However, the choice must be optimized to prevent unwanted side reactions.
pH Control Essential for preventing side reactions like hydrolysis and ensuring the desired nucleophilic substitution.Maintaining a buffered system within a pH range of 6 to 9 is reported to be effective for similar substitutions, preventing the formation of byproducts and improving product quality. google.com
Reaction Time Must be sufficient for complete conversion without allowing for product degradation or byproduct formation.A reaction time of 1 to 10 hours is often optimal, depending on other conditions like temperature and catalyst use. google.com

Strategies for Byproduct Formation Mitigation

Effective strategies to minimize these issues are outlined below.

Byproduct TypeMitigation StrategyDetails
Incomplete Substitution Optimize Reaction Temperature & TimeEnsuring the reaction runs to completion by maintaining an optimal temperature (e.g., below 80°C) and for a sufficient duration (e.g., 1-5 hours) prevents the accumulation of mono-substituted intermediates. google.com
Hydrolysis of Cyano Groups Strict pH ControlThe hydrolysis of nitrile (cyano) groups to carboxylic acids is a common side reaction, particularly under acidic conditions. Maintaining the reaction mixture at a pH above 6 is a key strategy to prevent this.
Various Side Products Use of Buffered SolutionsEmploying a buffered aqueous solution (pH 6-9) provides a stable reaction environment, which is crucial for minimizing the generation of a wide range of unidentified byproducts. google.com
Impure Final Product Post-Synthesis PurificationEven with optimized conditions, the crude product often requires further purification. Techniques such as column chromatography or recrystallization are necessary to achieve high purity (>95%).

Reactivity and Mechanistic Investigations of 2,3 Dicyano 1,4 Naphthoquinone

Electron Donor-Acceptor (EDA) Interactions and Charge-Transfer Complex Formation

2,3-Dicyano-1,4-naphthoquinone (DCNQ) is recognized as a potent electron acceptor, a characteristic attributed to the electron-withdrawing nature of its cyano groups and the inherent π-system of the naphthoquinone core. jst.go.jprsc.orgnih.gov This property facilitates its interaction with various electron donor molecules to form stable electron donor-acceptor (EDA) or charge-transfer (CT) complexes. rsc.orgnih.govresearchgate.net These complexes are typically characterized by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

The formation of these CT complexes is often the initial and driving step for subsequent chemical reactions, such as nucleophilic substitution. nih.govresearchgate.netresearchgate.net The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the DCNQ acceptor. The stability and nature of these complexes are influenced by factors such as the electron-donating strength of the donor molecule, the polarity of the solvent, and the temperature. nih.govresearchgate.net

Spectrophotometric studies have been extensively used to investigate these interactions. For instance, the interaction between DCNQ and anilines, such as 3,4-dimethylaniline (B50824) (3,4-DMA) and N-ethylaniline, has been studied in various chlorinated solvents like chloroform (B151607) and dichloromethane. nih.govresearchgate.netscientificlabs.com These studies allow for the determination of key thermodynamic and kinetic parameters of the complex formation.

Table 1: Spectroscopic and Thermodynamic Data for EDA Complex Formation of DCNQ

Electron Donor Solvent Formation Constant (K) Molar Extinction Coefficient (ε) Temperature (°C) Reference
3,4-Dimethylaniline Chloroform Data not specified Data not specified 20-35 nih.gov
3,4-Dimethylaniline Dichloromethane Data not specified Data not specified 20-35 nih.gov
N-Ethylaniline Chloroform Data not specified Data not specified Not specified researchgate.net
N-Ethylaniline Dichloromethane Data not specified Data not specified Not specified researchgate.net

The electron affinity of DCNQ, a measure of its ability to accept an electron, has been determined to be approximately 1.53 eV through studies of its charge-transfer complexes with donors like hexamethylbenzene. rsc.org This high value underscores its strength as a π-acceptor, which is significantly influenced by the cumulative electron-withdrawing effects of the two cyano substituents on the naphthoquinone ring. rsc.orgnih.gov

Redox Chemistry of this compound

The redox behavior of DCNQ is a central aspect of its chemistry, involving both its formation through oxidation and its transformation via reduction. Quinones, in general, are known for their participation in biological electron transport chains and their facile reduction-oxidation cycles. researchgate.netnih.gov

This compound is synthesized from its hydroquinone (B1673460) or diether precursors through oxidation. A common laboratory preparation involves the oxidation of 2,3-dicyano-1,4-naphthalenediol using an oxidizing agent like fuming nitric acid. jst.go.jp Another synthetic route involves the oxidative demethylation of 2,3-dicyano-1,4-dimethoxynaphthalene. rsc.org For example, the reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with nitronium hexafluorophosphate (B91526) in acetonitrile (B52724) yields DCNQ. rsc.org These reactions transform the reduced hydroquinone or its protected form into the oxidized quinone structure.

As a strong electron acceptor, DCNQ readily undergoes reduction. rsc.org Its redox properties have been studied using electrochemical techniques like cyclic voltammetry. rsc.orgchemrxiv.org The reduction process typically occurs in two successive one-electron steps. The first step involves the formation of a stable radical anion (semiquinone). rsc.orgrsc.org The second electron transfer reduces the radical anion to the corresponding dianion, which upon protonation yields the hydroquinone, 2,3-dicyano-1,4-naphthalenediol. nih.govresearchgate.net

The reduction potentials are a key indicator of the electron-accepting power of the quinone. The presence of the two electron-withdrawing cyano groups makes the reduction of DCNQ occur at less negative potentials compared to the parent 1,4-naphthoquinone (B94277).

Table 2: Electrochemical Reduction Data for DCNQ

Measurement Technique Solvent Reduction Potential (E°) Species Reference
Cyclic Voltammetry Dinitrogen atmosphere -1.02 V (vs. Ferrocene) DCNQ/DCNQ•⁻ chemrxiv.org
Polarography Not specified Data not specified DCNQ/DCNQ•⁻ rsc.org

The stability of the resulting hydroquinone is crucial in the context of its use in various applications. The reversible nature of this redox couple is fundamental to the role of quinones in many chemical and biological processes. nih.gov

Nucleophilic Substitution Reactions of this compound

The electrophilic nature of the DCNQ core, enhanced by the two cyano groups, makes it susceptible to nucleophilic attack. These reactions typically result in the substitution of one of the cyano groups. jst.go.jp

The two cyano groups on the DCNQ molecule are not equally reactive. Nucleophilic substitution reactions almost invariably lead to the displacement of only one cyano group, while the second remains inert to further substitution under similar conditions. The reaction proceeds via an initial nucleophilic attack on one of the nitrile carbons, or more commonly, on the C-2 or C-3 position of the naphthoquinone ring, followed by the elimination of a cyanide ion. arkat-usa.org This initial attack is often preceded by the formation of a charge-transfer complex between the nucleophile and DCNQ. nih.govresearchgate.net

DCNQ reacts with a wide array of nucleophiles, with amines being the most extensively studied. jst.go.jpnih.gov The nature of the product often depends on the structure of the amine used.

Primary Aromatic Amines: Aniline (B41778) and its ortho- and para-substituted derivatives react with DCNQ to yield N-substituted products, where the amino group of the aniline displaces one of the cyano groups. jst.go.jp This results in the formation of a 2-arylamino-3-cyano-1,4-naphthoquinone. nih.gov

N-Substituted Anilines: In contrast, N-substituted anilines like N,N-dimethylaniline can lead to C-substituted products. jst.go.jp In these reactions, the substitution occurs at the para-position of the aniline's benzene (B151609) ring, which attacks the quinone core, displacing a cyano group. The reaction outcome can be influenced by the solvent; for example, the reaction with N,N-dimethylaniline in ethanol (B145695) gives the C-substituted product in high yield. jst.go.jp

Other Nucleophiles: Besides amines, DCNQ reacts with other nucleophiles. The reaction with diphenylamine (B1679370) initially forms a σ-complex, which can be transformed into the C-substituted product upon heating. jst.go.jp Reactions with N1,N2-diarylacetamidines lead to the formation of more complex heterocyclic structures like benzo[f]isoquinoline derivatives through a mechanism involving initial nucleophilic attack on a nitrile carbon.

Table 3: Products from Nucleophilic Substitution Reactions of DCNQ

Nucleophile Product Type Resulting Compound Structure Reference
Aniline N-Substitution 2-(Phenylamino)-3-cyano-1,4-naphthoquinone jst.go.jp
3,4-Dimethylaniline N-Substitution 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone nih.gov
N,N-Dimethylaniline C-Substitution 2-(4-Dimethylaminophenyl)-3-cyano-1,4-naphthoquinone jst.go.jp
Diphenylamine C-Substitution 2-(4-Diphenylaminophenyl)-3-cyano-1,4-naphthoquinone jst.go.jp
2,6-Xylidine (in THF) N-Substitution 2-(2,6-Dimethylphenylamino)-3-cyano-1,4-naphthoquinone jst.go.jp
2,6-Xylidine (in Methanol) C-Substitution 2-(3,5-Dimethyl-4-aminophenyl)-3-cyano-1,4-naphthoquinone jst.go.jp

These reactions highlight the versatility of DCNQ as a building block in organic synthesis, allowing for the creation of a diverse range of substituted naphthoquinone derivatives with potentially interesting electronic and chemical properties.

Cycloaddition Reactions and Adduct Formation

This compound (DCNQ) is a potent dienophile and dipolarophile, readily participating in various cycloaddition reactions. The electron-withdrawing nature of the two cyano groups significantly activates the quinone system, facilitating the formation of a diverse range of fused heterocyclic and carbocyclic structures.

Diels-Alder Reactions

As a strong dienophile, DCNQ undergoes [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a variety of dienes. These reactions provide a direct route to complex polycyclic systems. Research has described the reactions of DCNQ with several dienes, including 1,3-pentadiene, 2-methylbutadiene, 2,3-dimethylbutadiene, 2,5-dimethyl-2,4-hexadiene, cyclopentadiene (B3395910), 1,3-cyclohexadiene, and anthracene. researchgate.net The reaction typically proceeds by heating the reactants in a suitable solvent, leading to the formation of the corresponding tetracyclic adducts.

For instance, the reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene (B165502) in refluxing ethanol yields the adduct 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione in high yield. chemspider.com While this specific example uses the parent 1,4-naphthoquinone, the enhanced dienophilic character of DCNQ suggests similar or even more facile reactivity.

Table 1: Examples of Diels-Alder Reactions with Naphthoquinones
DienophileDieneReaction ConditionsProductYieldReference
1,4-Naphthoquinone2,3-Dimethyl-1,3-butadieneEthanol, 80 °C, 12h1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione99% chemspider.com
This compoundAnthraceneNot specifiedDiels-Alder AdductNot specified researchgate.net
This compoundCyclopentadieneNot specifiedDiels-Alder AdductNot specified researchgate.net

1,3-Dipolar Cycloadditions

DCNQ also serves as an excellent dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are a powerful tool for constructing five-membered heterocyclic rings fused to the naphthoquinone core. wikipedia.org

A significant class of 1,3-dipoles used in these reactions are azomethine ylides. These can be generated in situ, for example, from the reaction of α-amino acids with aldehydes or from N-vinyl capped 2-oxazolidinones. mdpi.comznaturforsch.com The cycloaddition of azomethine ylides to the electron-deficient double bond of DCNQ leads to the formation of complex, nitrogen-containing heterocyclic adducts. For example, the reaction of 1,4-naphthoquinone with azomethine ylides generated from isatins and α-amino acids provides a route to functionalized N-fused pyrrolidinyl spirooxindoles. mdpi.com Although DCNQ is not explicitly mentioned in this specific study, its high reactivity makes it a prime candidate for such transformations.

Another notable example involves the reaction of DCNQ with N-vinyl capped 2-oxazolidinone, which is proposed to proceed through a cycloaddition mechanism. znaturforsch.com Furthermore, 1,3-dipolar cycloadditions have been reported between naphthoquinones and N-carboalkoxyamino diazopropane (B8614946) derivatives, yielding indazole-dione derivatives. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Naphthoquinones
Dipolarophile1,3-Dipole SourceReaction ConditionsProduct ClassReference
1,4-NaphthoquinoneIsatin and α-amino acids (forms azomethine ylide)Green conditionsN-fused pyrrolidinyl spirooxindoles mdpi.com
NaphthoquinonesN-carboalkoxyamino diazopropane derivativesNot specifiedIndazole-dione derivatives researchgate.net
This compoundN-vinyl capped 2-oxazolidinoneNot specifiedFused-imidazole derivatives znaturforsch.com
1,4-NaphthoquinoneCorrole-2-carbaldehyde and N-methylglycine (forms azomethine ylide)Not specifiedDehydrogenated 1,3-dipolar cycloadduct worldscientific.com

Photo-Induced Chemical Transformations

The photochemistry of quinones is a rich and extensively studied field, often involving electron transfer and hydrogen abstraction processes. sci-hub.semdpi.com this compound, with its high electron affinity, is a particularly interesting subject for studies of photo-induced chemical transformations, which are often initiated by photo-induced electron transfer (PET).

Upon irradiation with light of a suitable wavelength, DCNQ can be excited to a higher energy state. In this excited state, it can act as a powerful electron acceptor, capable of oxidizing a variety of electron donors. This PET process generates a radical ion pair, consisting of the DCNQ radical anion and the donor radical cation. The subsequent fate of this ion pair determines the final products of the reaction.

A relevant example, though not involving DCNQ itself, is the photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with thiophenes. researchgate.net This reaction is proposed to be initiated by photoelectron transfer from the thiophene (B33073) to the excited quinone, leading to the formation of substituted products. researchgate.net Given the higher electron-withdrawing power of the cyano groups compared to chlorine atoms, DCNQ is expected to be an even more potent electron acceptor in such photo-induced reactions.

Similarly, photo-induced electron transfer has been observed between various azaaromatic compounds and enamines with other electron acceptors, suggesting that DCNQ could facilitate similar transformations. rsc.org The general mechanism involves the excitation of the acceptor, electron transfer from a donor molecule, and subsequent chemical reactions of the resulting radical ions. nih.gov While specific, detailed studies on the photo-induced transformations of DCNQ are not abundant in the provided literature, its electronic properties strongly suggest its potential to participate in and mediate a range of photochemical reactions driven by an initial electron transfer step.

Spectroscopic and Analytical Characterization Methodologies for 2,3 Dicyano 1,4 Naphthoquinone

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of DCNQ. These methods probe the interaction of the molecule with electromagnetic radiation, yielding characteristic spectra that serve as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of DCNQ reveals characteristic absorption bands that are indicative of its electronic transitions. In chloroform (B151607), DCNQ exhibits distinct absorption bands. nih.gov The interaction of DCNQ with electron-donating molecules can lead to the formation of charge-transfer (CT) complexes, which are observable through the appearance of new absorption bands in the visible region. For instance, the interaction between DCNQ and 3,4-dimethylaniline (B50824) has been studied in various solvents, where the formation of an electron donor-acceptor (EDA) complex was monitored using UV-Vis spectrophotometry. nih.gov

Solventλmax (nm)Reference
ChloroformNot specified nih.gov
DichloromethaneNot specified nih.gov
Chloroform/Dichloromethane (1:1 v/v)Not specified nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in DCNQ. The IR spectrum of DCNQ shows characteristic absorption bands corresponding to its constituent bonds. A significant peak is observed for the nitrile (C≡N) group. In a Nujol mull, the lithium salt of 2,3-dicyano-1,4-naphthoquinone displays a prominent band at 2235 cm⁻¹ for the nitrile groups. acs.org The carbonyl (C=O) groups of the naphthoquinone ring also give rise to strong absorption bands. semanticscholar.org

Functional GroupWavenumber (cm⁻¹)Sample PreparationReference
Nitrile (C≡N)2235Nujol mull (Lithium salt) acs.org
Carbonyl (C=O)1652–1712Not specified semanticscholar.org

The reaction of 2,3-dichloro-1,4-naphthoquinone with alkali metal cyanides to form the alkali metal salt of 2,3-dicyano-1,4-naphthalenediol has been investigated, with IR spectroscopy being a key characterization method. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For DCNQ, the aromatic protons on the naphthoquinone ring system give rise to characteristic signals. In derivatives of DCNQ, such as 3-(N-3,4-dimethyl-phenylamino)-2-cyano-1,4-naphthoquinone, the ¹H NMR spectrum is used to confirm the structure of the reaction product. nih.gov The aromatic protons typically appear as multiplets in the downfield region of the spectrum. While specific chemical shift values for the parent DCNQ were not available in the search results, the technique is consistently cited as a primary tool for the structural characterization of its derivatives. nih.govresearchgate.net

Advanced Analytical Techniques

Advanced analytical techniques are employed to assess the purity of DCNQ and to perform detailed structural analysis, particularly in complex mixtures or for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of DCNQ and for monitoring the progress of reactions involving this compound. For instance, HPLC has been used to assess the purity of synthesized naphthoquinone derivatives, with one study reporting a purity of 99.2% for a related compound. google.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the main compound and any impurities.

Mass Spectrometry (MS, Tandem MS, Multi-Stage Tandem MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For DCNQ and its derivatives, mass spectrometry provides definitive confirmation of their identity. For example, the product of the reaction between 2,3-dichloro-1,4-naphthoquinone and n-butylamine was characterized using mass spectrometry. researchgate.net In another study, the molecular ion peak in the mass spectrum of a synthesized benzindazole derivative of DCNQ was used to confirm its structure. arkat-usa.org The fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure of the molecule.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of this compound. This method provides valuable information on the reduction potentials and the stability of the resulting charged species.

Studies have shown that 2,3-dicyano-p-naphthoquinone undergoes reduction in a multi-step process. In a dinitrogen atmosphere, the cyclic voltammogram reveals distinct reduction peaks corresponding to the formation of the radical anion and subsequently the dianion. researchgate.net The first half-wave reduction potential (E1/2) for the formation of the radical anion has been measured at -1.02 V (versus a ferrocene/ferrocenium reference couple) in acetonitrile (B52724) (MeCN) with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the electrolyte. chemrxiv.org

The electrochemical process is influenced by the presence of other chemical species. For instance, when carbon dioxide (CO2) is introduced, the second reductive peak to form the dianion shifts to a more positive potential (anodically). researchgate.net This shift indicates a chemical reaction between the quinone species and CO2. The observed voltametric data are consistent with an Electron-Electron-Chemical (EEC) mechanism, where two electron transfer steps are followed by a chemical reaction. researchgate.net

Table 1: Reduction Potential of this compound

Compound E1/2 (V vs. Fe(C₅H₅)₂⁺/⁰) Solvent
2,3-dicyano-p-naphthoquinone -1.02 MeCN

Data sourced from a study using cyclic voltammetry with 1 mM analyte and 0.1 M TBAPF6 electrolyte. chemrxiv.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been applied to derivatives and charge-transfer complexes of this compound (DCNQ), revealing detailed information about its molecular geometry and intermolecular interactions.

The crystal structure of charge-transfer complexes involving DCNQ has been a subject of interest. In the complex formed between tetramethyltetrathiafulvalene (B12092115) (TMTTF) and DCNQ, with the formula (TMTTF)₃–(DCNQ)₂, the DCNQ radical anions form dimers. rsc.org A remarkably short interplanar separation of 3.02 Å is observed between these DCNQ radical anions, which are arranged orthogonally to the stacks of TMTTF molecules. rsc.org

Similarly, the crystal structure of a salt, (methyltriphenylphosphonium)₁(DCNQ)₁, has been determined, providing further insight into the packing and interactions of the DCNQ moiety in a crystalline lattice. worktribe.com The stereochemistry of adducts formed from Diels-Alder reactions where this compound acts as a dienophile has also been successfully determined using X-ray crystallography. researchgate.net

Table 2: Crystallographic Data for a this compound Complex

Complex Structural Feature Measurement (Å)
(TMTTF)₃–(DCNQ)₂ Interplanar separation of DCNQ radical anion dimers 3.02

Data from the X-ray crystal structure of the charge-transfer complex. rsc.org

Computational and Theoretical Studies of 2,3 Dicyano 1,4 Naphthoquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for studying the electronic and structural properties of quinone derivatives. sigmaaldrich.cnmdpi.com DFT calculations are instrumental in understanding the fundamental characteristics of 2,3-Dicyano-1,4-naphthoquinone. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data.

For instance, DFT has been employed to calibrate computational models against experimentally known half-wave potentials (E1/2) and CO2 binding constants (log(KCO2)) for a series of quinones, including DCNQ. chemrxiv.org This calibration allows for the identification of molecular orbitals directly involved in electron transfer and CO2 binding. chemrxiv.org The insights from these calculations are valuable for designing novel quinone-based systems for applications such as electrochemical CO2 capture. chemrxiv.org

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling plays a pivotal role in elucidating the complex reaction mechanisms involving this compound. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how reactions proceed.

A notable example is the theoretical investigation of the Diels-Alder reaction, where this compound acts as a dienophile. researchgate.net Computational methods have been used to validate proposed reaction mechanisms in these cycloaddition reactions. researchgate.net Furthermore, in studies of enzyme inhibition, computational modeling helps to understand the mechanism of action. For example, the inhibition of jack bean urease by 2,3-dichloro-1,4-naphthoquinone (a related compound) has been studied, revealing a complex mechanism involving both direct arylation of protein thiols and indirect oxidation via reactive oxygen species (ROS). tandfonline.comtandfonline.com These computational insights are critical for interpreting experimental observations. tandfonline.com

Prediction and Analysis of Electrochemical Properties and Binding Affinities

Computational methods are extensively used to predict and analyze the electrochemical properties and binding affinities of this compound. These predictions are vital for applications in areas such as electrochemistry and materials science.

DFT calculations have been successfully used to predict the reduction potentials of quinones. chemrxiv.org A computational screening of over 60,000 quinone derivatives was performed to identify candidates with favorable properties for air-stable CO2 binding. chemrxiv.org The study of the relationship between the redox properties and the structure of naphthoquinone derivatives can provide insights for predicting their pharmacological activity. mdpi.com The electrochemical behavior of DCNQ and related compounds has been studied using techniques like cyclic voltammetry, with computational models helping to interpret the results and propose redox mechanisms. mdpi.com

Interactive Data Table: Experimental and Calculated Properties of Quinones

Quinone Experimental E1/2 (V) Calculated E1/2 (V) Experimental log(KCO2) Calculated log(KCO2)
2,3-dicyano-p-benzoquinone -0.85 -0.62 3.7 0.4
2,3,5,6-tetrafluoro-p-benzoquinone -1.14 -1.13 3.8 6
2,3,5,6-tetrachloro-p-benzoquinone -1.10 -1.02 3.7 4
9,10-phenanthraquinone -1.57 -1.66 12 11
2,6-tBu-p-benzoquinone -1.83 -1.56 15 13
2,3-dichloro-5,6-dicyano-p-benzoquinone -0.63 -0.41 0.55 -2

This table presents a comparison of experimental and calculated half-wave potentials (E1/2) and CO2 binding constants (log(KCO2)) for a series of quinones. The data is sourced from a study that utilized DFT calculations to predict these properties. chemrxiv.org

Theoretical Insights into Charge-Transfer Phenomena

Theoretical studies provide crucial insights into the charge-transfer (CT) phenomena involving this compound. DCNQ is known to act as an electron acceptor, forming charge-transfer complexes with various electron donors.

Computational chemistry allows for the calculation of key parameters that govern CT interactions, such as ionization potentials of donors and electron affinities of acceptors. For example, the interaction between 2,3-dichloro-1,4-naphthoquinone and substituted anilines has been studied, revealing the formation of 1:2 acceptor-donor complexes. researchgate.net Theoretical calculations of oscillator strengths, transition moments, and thermodynamic parameters have been used to confirm the stoichiometry of these complexes. researchgate.net Furthermore, studies on charge-transfer complexes of DCNQ with anilines have been conducted to understand the kinetics and mechanism of these interactions. researchgate.net The synthesis and characterization of a charge-transfer salt involving decamethylferrocene and DCNQ has also been reported, highlighting its interesting magnetic properties. researchgate.net

Advanced Research Applications of 2,3 Dicyano 1,4 Naphthoquinone and Its Derivatives

Applications in Organic Synthesis as a Versatile Chemical Intermediate

The reactivity of 2,3-dicyano-1,4-naphthoquinone, particularly its susceptibility to nucleophilic attack and its dienophilic nature, makes it an important precursor for complex molecular architectures. semanticscholar.org

This compound serves as a key starting material for the synthesis of more complex fused-ring systems. Its electron-deficient nature makes it an excellent dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings. researchgate.net These cycloaddition reactions provide a pathway to novel tricyclic and tetracyclic quinone derivatives. semanticscholar.orgresearchgate.net For instance, the reaction of DCNQ with various dienes can yield complex polycyclic structures. researchgate.net Similarly, cycloaddition reactions with α-diazo compounds in the presence of a rhodium catalyst have been shown to produce cycloadducts, expanding the range of accessible fused systems. semanticscholar.org The synthesis of these intricate quinone frameworks is crucial for exploring new biologically active compounds and advanced materials. researchgate.netresearchgate.net

The cyano groups in this compound are effective leaving groups, facilitating nucleophilic substitution reactions to introduce heteroatoms and build heterocyclic rings. This has been widely exploited to synthesize a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles fused to the naphthoquinone core. semanticscholar.orgscispace.com

Reactions with N,N'-diarylacetamidines, for example, lead to the formation of benzo[f]isoquinoline derivatives. rsc.org The interaction between aminopyrazoles and DCNQ has also been investigated to create novel heterocyclic systems. lpnu.ua Furthermore, DCNQ has been used in multi-component reactions, which are efficient strategies for building molecular complexity in a single step, to generate frameworks like luminescence benzo-oxazino-isoindole. acs.org The compound's ability to react with various nucleophiles makes it a foundational element in the synthesis of diverse heterocyclic structures, including quinoxaline, phenazine, phenoxazine, and phenothiazine (B1677639) derivatives through cyclocondensation reactions. researchgate.net

Material Science and Functional Materials Research

The distinct electronic properties of this compound and its derivatives make them attractive candidates for the development of advanced functional materials with tailored optical and electrochemical characteristics.

Derivatives of naphthoquinones are investigated for their potential in creating new dyes and optical materials. The core structure can be modified to create "push-pull" chromophores, where electron-donating groups are paired with the electron-accepting quinone system to tune the material's absorption and emission properties across the visible spectrum. rsc.org This strategy allows for the rational design of dyes with specific colors and photophysical behaviors. rsc.org For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone, a related precursor, can yield derivatives that function as solid-state fluorescent materials. researchgate.net The development of such materials is driven by their potential applications in areas like organic light-emitting diodes (OLEDs) and non-linear optics. rsc.org

Quinone-based systems, including derivatives of this compound, are being explored for electrochemical CO2 capture and concentration (eCCC). researchgate.netmit.edu This technology utilizes the redox properties of quinones, which can be electrochemically reduced to form nucleophilic species (radical anions and dianions) that chemically bind to the electrophilic carbon atom of CO2. ustc.edu.cn The process is reversible; subsequent electrochemical oxidation releases the captured CO2 in a pure stream. mit.edu

DCNQ has been specifically studied within this framework. researchgate.netchemrxiv.org Its high reduction potential, influenced by the electron-withdrawing cyano groups, is a key characteristic. researchgate.net Research has focused on understanding the relationship between the quinone's reduction potential and its CO2 binding affinity (KCO2). researchgate.netchemrxiv.org While a linear dependence between these properties has been observed, identifying quinones that combine a sufficiently high binding affinity with an oxidation potential that is stable in the presence of oxygen remains a key challenge. researchgate.net

Electrochemical and CO₂ Binding Data for Selected Quinones
CompoundSolventE°cathodic (V vs Fc/Fc+)log(KCO2)
This compound (DCNQ)MeCN-1.294.5
2,3-dichloro-p-naphthoquinoneDMF-1.425.7
2,3-dichloro-p-naphthoquinoneMeCN-1.525.8

Data sourced from computational and experimental studies on quinones for electrochemical CO2 capture. chemrxiv.org

Naphthoquinone derivatives are being investigated as photo-initiators for photopolymerization, a process where light is used to initiate polymerization reactions. d-nb.infonih.gov In this role, the naphthoquinone compound absorbs light (often in the visible or near-UV range) and generates reactive species, such as free radicals, that trigger the polymerization of monomers like acrylates. d-nb.infonih.gov

Recent research has focused on developing new naphthoquinone-based photo-initiators that are sensitive to blue LED light. d-nb.info For example, novel naphthoquinone-imidazolyl derivatives have been synthesized and shown to act as effective Type II photo-initiators. d-nb.info These systems typically work in conjunction with an additive, such as an iodonium (B1229267) salt or a tertiary amine, to achieve high polymerization efficiency. d-nb.info The ability to use visible light sources like LEDs is a significant advantage, offering lower energy consumption and greater safety compared to traditional UV-light-based methods. nih.gov

Biological Activity Research and Mechanisms of Action (excluding dosage/administration)

The biological activities of this compound and its derivatives are a subject of intensive research. These compounds exhibit a range of effects stemming from their unique chemical structures, which facilitate various interactions at the cellular and molecular levels. The mechanisms underlying these activities are multifaceted, involving the generation of reactive oxygen species, formation of charge-transfer complexes, enzyme inhibition, and are highly influenced by the specific structural features of each derivative.

Mechanisms of Reactive Oxygen Species Generation

A primary mechanism contributing to the biological effects of this compound and related compounds is their ability to generate reactive oxygen species (ROS). This process, often initiated through redox cycling, can induce oxidative stress within cells, leading to damage of cellular macromolecules. tandfonline.com

The generation of ROS by naphthoquinones is a well-documented phenomenon. nih.gov For instance, a series of synthesized 2-aryl-3-amino-1,4-naphthoquinones were found to produce ROS, such as superoxide (B77818) and hydrogen peroxide, when incubated under aerobic conditions at a neutral pH. nih.gov The capacity for ROS generation in these compounds was sensitive to structural changes, particularly at the 3-amino position, with the presence of a 2-aryl substituent enhancing this effect. nih.gov

Another example involves 2,3-epoxy-1,4-naphthoquinones, where the thiol-mediated decomposition of the epoxide ring leads to the generation of peroxide. rsc.org Research has shown that the rate of peroxide generation can be modulated by altering the substitution pattern on the aryl ring and the epoxide itself. rsc.org This ability to produce ROS is often correlated with the cytotoxic and anti-proliferative activities of these compounds. nih.govnih.govrsc.org For example, cytotoxic 1,4-naphthoquinone (B94277) derivatives have been shown to promote an increase in intracellular ROS. nih.gov The general mechanism of cytotoxicity for naphthoquinones is frequently attributed to their participation in reduction-oxidation reactions, catalytically cycling to generate damaging oxidative radicals like hydrogen peroxide and superoxide. nih.gov

The process of redox cycling can also be implicated in the indirect action of these compounds on proteins. For example, the inhibition of jack bean urease by 2,3-dichloro-1,4-naphthoquinone (a related naphthoquinone) involves not only direct arylation but also the indirect oxidation of essential thiols by ROS produced during the quinone's reduction to a semiquinone. tandfonline.comtandfonline.com The presence of hydrogen peroxide in such systems has been confirmed experimentally, where the addition of catalase, an enzyme that eliminates H₂O₂, reduces the inactivating effect of the quinone on the enzyme. tandfonline.com

Charge-Transfer Complex Formation in Biological Interactions

The formation of charge-transfer (CT) complexes is a significant aspect of the chemistry of this compound and its analogs, playing a role in their biological interactions. nih.govresearchgate.net These complexes arise from the interaction between an electron donor molecule and an electron acceptor molecule. researchgate.net Naphthoquinone derivatives, particularly those with electron-withdrawing groups like cyano or chloro groups, act as strong π-electron acceptors. nih.gov The formation of these intensely colored CT complexes can be observed spectrophotometrically and is a key feature in studying drug-receptor interactions and other biological processes. nih.govresearchgate.net

For example, 2,3-dichloro-1,4-naphthoquinone (DCNQ) reacts with the anticancer drug crizotinib (B193316) to form a CT complex, a reaction that has been studied in various solvents. nih.gov Similarly, this compound (also abbreviated as DCNQ) forms stable 1:1 stoichiometric CT complexes with various aromatic anilines in chlorinated solvents. researchgate.net The study of these complexes is important in physical chemistry and biochemistry, as CT interactions are involved in processes like photosynthesis and enzyme catalysis. researchgate.net

The mechanism of action for compounds like 5-Amino-2,3-dicyano-1,4-naphthoquinone is linked to its capacity to form charge-transfer complexes with different donor molecules. This interaction results in the appearance of new charge-transfer bands in the visible spectrum, demonstrating the compound's engagement with various donors. The reaction of tetramethyltetrathiafulvalene (B12092115) with a precursor led to the formation of this compound and the subsequent creation of a charge-transfer complex. rsc.org

Enzyme Inhibition Studies (e.g., Topoisomerase II)

Derivatives of 1,4-naphthoquinone are recognized as inhibitors of various enzymes, a key mechanism behind their pharmacological effects. A notable target is topoisomerase II, a class of enzymes crucial for managing DNA topology during replication and transcription. wikipedia.orgmdpi.com Topoisomerase inhibitors can function as "poisons" by stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strand and leads to DNA breaks and ultimately, cell death. wikipedia.org

Several naphthoquinone derivatives have been investigated as topoisomerase II inhibitors. nih.govnih.gov For instance, 1,2-naphthoquinone, a metabolite of naphthalene (B1677914), has been identified as a poison for both human topoisomerase IIα and IIβ, increasing the levels of double-stranded DNA breaks mediated by these enzymes. nih.gov Its efficacy against topoisomerase IIα was found to be greater than that of the established anticancer drug etoposide (B1684455) at the same concentration. nih.gov A novel synthetic naphthoquinone adduct, TU100, has been shown to be a dual inhibitor of both topoisomerase I and II, acting through a mechanism that does not involve intercalation into DNA. nih.gov Furthermore, molecular docking simulations have suggested that certain synthetic naphthoquinone compounds have the potential to act as anticancer agents by inhibiting topoisomerase-II. researchgate.net

Beyond topoisomerases, other enzymes are also targeted. The inhibition of jack bean urease by 2,3-dichloro-1,4-naphthoquinone has been studied in detail, revealing a complex, time- and concentration-dependent inactivation process. tandfonline.comtandfonline.com The mechanism involves both the direct arylation of the enzyme's thiol residues and the indirect oxidation of these residues by ROS generated through redox cycling. tandfonline.comtandfonline.com Additionally, certain 1,4-naphthoquinone derivatives have been identified as inhibitors of other enzymes involved in cell signaling and tumorigenesis, such as mitogen-activated protein kinase kinase 7 (MKK7) and cell division cycle 25 (Cdc25) phosphatases. nih.gov

Modulation of Pharmacological Activities via Structural Features

The pharmacological activities of this compound and its derivatives are profoundly influenced by their structural characteristics. The type and position of substituents on the naphthoquinone ring can significantly alter their biological effects, a principle central to structure-activity relationship (SAR) studies. nih.govmdpi.com

Research indicates that the introduction of specific functional groups can enhance or modify the activity of the parent compound. For example, the presence of an amino group on the naphthoquinone ring has been found to improve both solubility and efficacy. A review of 1,4-naphthoquinone glycosides suggested that having polar groups at the C2 and C5 positions, along with non-polar groups at the C3 position, is beneficial for their biological activities. nih.gov The chemical modification of naphthoquinones by introducing groups such as amines, amino acids, furans, pyrans, pyrazoles, and triazoles has been explored as a strategy to improve their pharmacological properties. mdpi.com

The anilino group in anilino-1,4-naphthoquinone derivatives can modulate the molecule's physicochemical properties depending on the substituents in the aromatic ring, thereby affecting its biological activity and interactions with biomolecules. mdpi.com Furthermore, the generation of ROS from 2-aryl-3-amino-1,4-naphthoquinones was found to be sensitive to structural modifications at the 3-amino position. nih.gov These findings underscore the importance of targeted chemical synthesis to develop derivatives with optimized and specific biological actions.

Research into Antimicrobial Potential (e.g., Antibacterial, Antifungal)

Derivatives of 1,4-naphthoquinone have demonstrated significant potential as antimicrobial agents, with research showing activity against a spectrum of bacteria and fungi. researchgate.netresearchgate.net The antimicrobial efficacy is often linked to the specific chemical structure of the derivative.

A variety of synthetic 2,3-disubstituted-1,4-naphthoquinone derivatives have been evaluated for their antimicrobial effects. For instance, several 2-chloro and 2-bromo-3-(substituted)-1,4-naphthoquinones were synthesized and tested against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, as well as fungi like Candida albicans, Aspergillus niger, and Tricophyton mentagrophytes. elsevierpure.com Among these, certain derivatives showed potent and broad-spectrum antibacterial and antifungal activities. elsevierpure.com Specifically, compound 1b (structure not detailed in source) was highly effective against B. subtilis, P. aeruginosa, C. albicans, A. niger, and T. mentagrophytes. elsevierpure.com

Further studies have highlighted the antifungal potential of other derivatives. 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) was identified as a highly effective antifungal agent, with potent activity against Candida albicans at low concentrations. nih.gov The proposed mechanism for 2,3-DBNQ involves the disruption of fungal membrane permeability. nih.gov Another study found that the naphthoquinone derivative 4,9-dihydroxy-2,2-dimethyl-3,4-dihydronaphtho[2,3-b]pyran-5,10-dione (HMNP) exhibited more effective antimicrobial activity than the well-known antimicrobial 1,4-naphthoquinone, lapachol, against a wide range of microorganisms. jmb.or.kr Gram-positive bacteria, yeast, and fungi were particularly sensitive to HMNP. jmb.or.kr The chemical modification of naphthoquinones is a promising strategy for developing new drugs to combat multidrug-resistant bacteria. mdpi.comresearchgate.net

Research on 2,3 Dicyano 1,4 Naphthoquinone Derivatives and Analogs

Aminonaphthoquinone Derivatives (e.g., 5-Amino-2,3-dicyano-1,4-naphthoquinone)

5-Amino-2,3-dicyano-1,4-naphthoquinone is a notable derivative, characterized by the introduction of an amino group at the 5-position of the naphthoquinone ring. This structural alteration imparts distinct properties to the parent molecule.

Synthesis and Properties:

The synthesis of 5-Amino-2,3-dicyano-1,4-naphthoquinone can be achieved through a multi-step process. A common industrial method involves the cyanation of 2,3-dichloro-1,4-naphthoquinone, followed by amination. In the cyanation step, the chloro groups are substituted by cyano groups. The subsequent amination introduces the amino group at the 5-position. Another synthetic route involves the nitration of the dicyano-substituted intermediate, followed by reduction to yield the amino group.

The presence of both electron-withdrawing cyano groups and an electron-donating amino group on the naphthoquinone framework gives 5-Amino-2,3-dicyano-1,4-naphthoquinone unique electrochemical and fluorescence characteristics. It is recognized for its ability to form charge-transfer complexes. This compound typically appears as a blue to dark blue powder or in crystalline form. chemicalbook.com

Research Significance:

The distinct properties of 5-Amino-2,3-dicyano-1,4-naphthoquinone make it a compound of interest in the synthesis of dyes and the development of optical materials. impurity.com Its ability to engage in charge-transfer interactions is a key area of study. Research has also explored the reactions of 5-Amino-2,3-dicyano-1,4-naphthoquinone with various arylamines, leading to the formation of further substituted derivatives. grafiati.comresearchgate.net

Table 1: Properties of 5-Amino-2,3-dicyano-1,4-naphthoquinone

PropertyValueSource
Molecular FormulaC₁₂H₅N₃O₂ nih.gov
Molecular Weight223.19 g/mol chemicalbook.comnih.gov
AppearanceBlue to dark blue powder/crystals chemicalbook.com
Melting Point287 °C (decomposes) chemicalbook.com

Dithia Anthraquinone (B42736) Derivatives (e.g., 2,3-Dicyano-1,4-dithia anthraquinone)

2,3-Dicyano-1,4-dithia anthraquinone, also known as dithianon, represents a class of derivatives where the oxygen atoms of the quinone ring are replaced by sulfur, and the core structure is extended to an anthraquinone framework. nih.govhmdb.ca

Synthesis and Properties:

The synthesis of 2,3-Dicyano-1,4-dithia anthraquinone can be achieved by reacting 2,3-dichloro-1,4-naphthoquinone with an alkali metal salt of 1,2-dicyano-1,2-dimercaptoethene. google.com This reaction is typically carried out in a buffered aqueous solution with a pH between 6 and 9, at temperatures ranging from 10 to 80°C. google.com It is described as a broad-spectrum fungicide. nih.govebi.ac.ukguidechem.com

Research Significance:

The primary research significance of 2,3-Dicyano-1,4-dithia anthraquinone lies in its application as a fungicide in agriculture. nih.govebi.ac.uk It is used to control a variety of fungal diseases on fruits, vegetables, and other crops. nih.govhaz-map.com Its fungicidal properties have made it a subject of study in agricultural science. google.com

Table 2: Synthesis Parameters for 2,3-Dicyano-1,4-dithia anthraquinone

ParameterConditionSource
Reactants2,3-dichloro-1,4-naphthoquinone, alkali metal salt of 1,2-dicyano-1,2-dimercaptoethene google.com
pH6-9 google.com
Temperature10-80°C google.com
Reaction Time1-5 hours google.com

Halogenated Naphthoquinone Precursors (e.g., 2,3-Dichloro-1,4-naphthoquinone) in Derivative Synthesis

2,3-Dichloro-1,4-naphthoquinone is a key starting material in the synthesis of a vast number of 2,3-Dicyano-1,4-naphthoquinone derivatives and other substituted naphthoquinones. researchgate.netnih.govsemanticscholar.org

Role in Synthesis:

This compound possesses four electrophilic sites, making it highly reactive and versatile for synthetic applications. researchgate.net The two chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including nitrogen, oxygen, and sulfur nucleophiles. semanticscholar.orgresearchgate.netnih.gov

This reactivity is exploited in the synthesis of various derivatives. For instance, it is a precursor for creating 2,3-substituted derivatives and heterocyclic compounds where the naphthoquinone core is fused with other ring systems. researchgate.net The synthesis of aminonaphthoquinone derivatives often starts with the nucleophilic substitution of one or both chlorine atoms in 2,3-dichloro-1,4-naphthoquinone by amines. farmaciajournal.comlpnu.ua Similarly, it is the starting point for producing this compound itself through reaction with cyanide salts.

Research Significance:

The significance of 2,3-dichloro-1,4-naphthoquinone is primarily as a foundational building block in organic synthesis. researchgate.netnih.gov Its commercial availability and high reactivity make it an attractive precursor for academic and industrial research aimed at discovering new compounds with specific properties. nih.gov The extensive chemistry built around this precursor has led to the development of a diverse library of naphthoquinone derivatives. semanticscholar.orgresearchgate.net

Table 3: General Information on 2,3-Dichloro-1,4-naphthoquinone

PropertyValueSource
IUPAC Name2,3-dichloro-1,4-dihydronaphthalene-1,4-dione thermofisher.com
Molecular FormulaC₁₀H₄Cl₂O₂ thermofisher.com
AppearanceYellow powder or crystalline powder thermofisher.comottokemi.com
Melting Point191.0-198.0°C thermofisher.com

Other Modified Naphthoquinone Frameworks and Their Research Significance

Beyond the specific examples above, the modification of the naphthoquinone framework is a broad and active area of research. mdpi.com These modifications can involve the introduction of various substituents or the fusion of other heterocyclic rings to the naphthoquinone core.

Types of Modifications and Their Significance:

Nitrogen-containing derivatives: The introduction of nitrogen-based functional groups, such as amines, amino acids, pyrazoles, and triazoles, can significantly alter the biological and physicochemical properties of the naphthoquinone. mdpi.com These modifications are often pursued to explore potential applications in medicinal chemistry. mdpi.com The synthesis of these derivatives frequently involves the nucleophilic substitution of precursors like 2,3-dichloro-1,4-naphthoquinone. nih.gov

Sulfur and Selenium-containing derivatives: The incorporation of sulfur and selenium nucleophiles at the C2 and C3 positions of the naphthoquinone ring is another synthetic strategy to create novel derivatives. researchgate.net These modifications can influence the redox properties of the molecule.

Hybrid Molecules: Researchers are designing hybrid molecules that combine the naphthoquinone core with other pharmacophores to create compounds with potentially enhanced or multiple modes of action. bpasjournals.com

Modifications through Cycloaddition Reactions: 2,3-Dichloro-1,4-naphthoquinone can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures. semanticscholar.org

The research significance of these modified frameworks lies in the systematic exploration of structure-activity relationships. mdpi.com By synthesizing and studying a wide variety of derivatives, researchers can gain insights into how specific structural features influence the chemical and biological properties of the naphthoquinone scaffold. mdpi.commdpi.com This knowledge is crucial for the rational design of new molecules with tailored functionalities.

Q & A

Q. What are the key structural features of 2,3-dicyano-1,4-naphthoquinone that influence its reactivity in organic synthesis?

The molecule’s quinoid core and electron-deficient positions at C-2 and C-3 (due to cyano groups) make it highly reactive toward nucleophiles. The electron-withdrawing cyano substituents enhance electrophilicity, facilitating nucleophilic attack at these positions. This reactivity is exploited in heterocycle synthesis, such as forming benzo[f]isoquinolines via reactions with diarylacetamidines . Solvent selection (e.g., ethyl acetate for solubility) and temperature control are critical to minimize side reactions, as seen in reactions with dithiobiureas .

Q. How can researchers optimize the synthesis of this compound derivatives for biological screening?

Efficient synthesis often involves tandem reactions or multicomponent strategies. For example, isomerization of (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile to this compound requires electron donors and reflux conditions . Chromatographic separation is essential to isolate products from colored byproducts. Researchers should prioritize environmentally friendly protocols, such as chemoenzymatic or metal-catalyzed approaches, to align with green chemistry principles .

Q. What spectroscopic methods are most reliable for characterizing this compound derivatives?

FT-IR spectroscopy effectively identifies intramolecular hydrogen bonding and vibrational modes (e.g., νC=O and νOH in related hydroxynaphthoquinones) . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation, particularly for tracking substituent effects on aromatic protons and cyano groups .

Advanced Research Questions

Q. How do electron donor-acceptor (EDA) interactions of this compound with amines impact its biological activity?

EDA interactions, as studied with 3,4-dimethylaniline (3,4-DMA) in chloroform/dichloromethane mixtures, reveal charge-transfer complexes that modulate redox behavior. These interactions enhance hydrogen-bonding capacity, which correlates with antimicrobial and antitumor activity. Substituent effects (e.g., electron-donating groups at C-2/C-3) can be systematically analyzed via Hammett plots to predict bioactivity trends .

Q. What contradictions exist in the reported cytotoxicity data for this compound analogs, and how can they be resolved?

Discrepancies arise from varying substituent patterns and assay conditions. For instance, 2-amino-3-chloro derivatives show higher herbicidal activity but lower cytotoxicity compared to cyano-substituted analogs . Researchers should standardize cell lines (e.g., HeLa vs. MCF-7) and control redox environments (e.g., glutathione levels) to isolate structure-activity relationships .

Q. What novel reaction pathways have been developed to access hybrid analogs of this compound with enhanced bioactivity?

Recent advances include:

  • Click chemistry : Azide-alkyne cycloaddition to append triazole-phthalimide moieties, yielding ANTP (amino-naphthoquinone-triazole-phthalimide) hybrids with improved solubility and antitumor activity .
  • Bis-acylation : Sodium hydride-mediated bis-acylation of 2-amino-3-halo derivatives to generate symmetrical dibenzoylamino analogs (45% average yield) .
  • Electrochemical synthesis : Redox-active derivatives for studying electron transport in biological systems .

Q. How do solvent polarity and substituent effects influence the stability of this compound intermediates?

Polar aprotic solvents (e.g., DMF) stabilize intermediates via solvation of the quinoid core, while nonpolar solvents (e.g., THF) lead to aggregation and side reactions. Substituents like bromo or methoxy groups at C-3 increase steric hindrance, slowing degradation but reducing reactivity. Solvent screening (e.g., chloroform vs. ethyl acetate) and DFT calculations can optimize reaction trajectories .

Methodological Considerations

Q. What precautions are necessary when handling this compound due to its toxicity profile?

While some naphthoquinones exhibit low host-cell toxicity, 2,3-dicyano derivatives require strict handling protocols:

  • Use PPE (gloves, goggles) to prevent skin/eye irritation (Hazard Class: Eye Irrit. 2) .
  • Avoid inhalation of HCN byproducts during reactions with amines .
  • Monitor redox activity in biological assays to prevent false-positive cytotoxicity results .

Q. How can researchers validate the mechanistic role of this compound in catalytic cycles?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps.
  • EPR spectroscopy : Detect radical intermediates in redox-mediated pathways .
  • Computational modeling : DFT studies to map transition states and electron density distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.